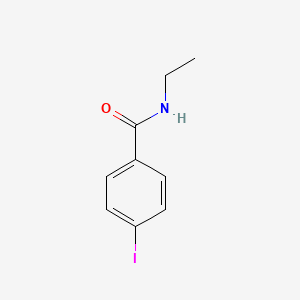

N-乙基-4-碘苯甲酰胺

描述

N-ethyl-4-iodobenzamide is a chemical compound with the empirical formula C9H10INO . Its molecular weight is 275.09 . This compound is used by researchers for various applications.

Synthesis Analysis

The synthesis of N-ethyl-4-iodobenzamide involves nucleophilic substitution radioiodination using copper chloride as a catalyst . The factors affecting the radiochemical yield of the labeling of N-ethyl-4-iodobenzamide include the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .

Molecular Structure Analysis

The molecular structure of N-ethyl-4-iodobenzamide can be represented by the SMILES string O=C(NCC)C(C=C1)=CC=C1I . This indicates that the compound contains an iodine atom attached to a benzamide ring, which is further connected to an ethyl group.

Chemical Reactions Analysis

N-ethyl-4-iodobenzamide has been labeled with radioactive iodine via nucleophilic substitution radioiodination . The isotopic exchange reaction between N-ethyl-4-iodobenzamide and 125 I − has activation energies of 5.352 and 4.767 kcal/mol without and with a catalyst, respectively .

Physical And Chemical Properties Analysis

N-ethyl-4-iodobenzamide is a solid compound . Its empirical formula is C9H10INO and it has a molecular weight of 275.09 .

科学研究应用

Cancer Research

In cancer research, N-ethyl-4-iodobenzamide may be used as a precursor for radiopharmaceuticals. It can be radioiodinated to create compounds that target specific cancer cells, allowing for both imaging and therapeutic purposes. This dual functionality is particularly promising for the treatment and study of melanoma .

安全和危害

While specific safety and hazard information for N-ethyl-4-iodobenzamide is not available, it’s important to handle it with appropriate safety measures. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It’s recommended to use personal protective equipment and ensure good ventilation at the workplace .

属性

IUPAC Name |

N-ethyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPYHDFCCRYKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)

![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide](/img/structure/B2594877.png)